7-酮胆酸甲酯

描述

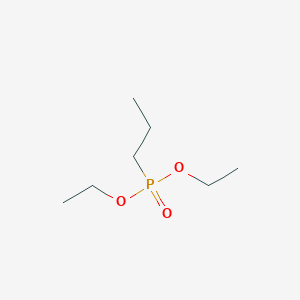

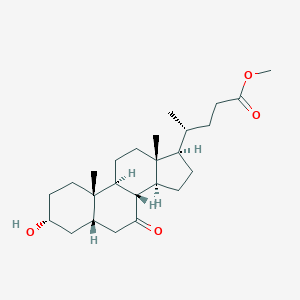

(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate, also known as (R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate, is a useful research compound. Its molecular formula is C25H40O4 and its molecular weight is 404.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

熊去氧胆酸的合成

7-酮胆酸甲酯是熊去氧胆酸 (UDCA) 合成中的重要中间体 . UDCA 是一种临床上重要的次级胆汁酸,用于治疗原发性胆汁性肝硬化和胆结石等肝病。 已开发出在非质子溶剂中对 7-酮胆酸进行电化学立体选择性还原的方法,作为生产 UDCA 的一种新方法,为传统的提取方法提供了一种环保且低消耗的替代方案 .

生物技术酶增强

该化合物用于增强酶活性,特别是通过定向进化增强7α-羟基类固醇脱氢酶 (7α-HSDH) 的活性 . 该酶在工业生产 7-酮胆酸中起着关键作用,然后用于合成 UDCA。 酶的催化效率和底物耐受性的提高可以显着提高 7-酮胆酸的产量和效率 .

药物参考标准

营养胆酸甲酯用于分析方法开发和验证,特别是在缩短新药申请 (ANDA) 的质量控制 (QC) 应用中,或在鹅去氧胆酸的商业生产过程中 . 它因其明确定义的化学结构和性质而作为参考标准。

电化学行为研究

使用线性扫描伏安法研究 7-酮胆酸甲酯还原反应的电化学行为 . 这项研究对于了解反应机理和优化 UDCA 大规模生产条件至关重要。

底物耐受性研究

关于 7-酮胆酸甲酯的研究还包括研究参与其生产的酶的底物耐受性 . 这一点对于开发能够处理高浓度底物的生物过程非常重要,从而提高工业规模的合成效率。

环境影响评估

该化合物在 UDCA 合成中的作用也对其环境影响进行了评估。 以 7-酮胆酸为前体开发的电化学还原方法被认为是熊胆提取和化学合成方法的更可持续、污染更少的替代方案 .

内源性代谢物分析

作为一种内源性代谢物,7-酮胆酸甲酯因其在人体生物样本中的存在及其作用而被研究。 它的鉴定和定量可以提供对各种代谢和生理过程的见解 .

化学合成和修饰

最后,7-酮胆酸甲酯用于化学合成和修饰研究,以生产各种衍生物和类似物。 这些衍生物可能在医药、研究和工业中得到应用 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="

作用机制

Target of Action

The primary target of 7-Ketolithocholic Methyl Ester, also known as Nutriacholic Acid Methyl Ester, is the enzyme 7α-Hydroxysteroid Dehydrogenase (7α-HSDH) . This enzyme plays a crucial role in the industrial production of 7-Ketolithocholic Acid (7-KLCA), an important intermediate for the synthesis of Ursodeoxycholic Acid (UDCA) .

Mode of Action

The compound interacts with its target, 7α-HSDH, by serving as a substrate for the enzyme . The enzyme catalyzes the dehydrogenation of the hydroxyl groups at position 7 of the steroid skeleton of Chenodeoxycholic Acid (CDCA), resulting in the formation of 7-KLCA .

Biochemical Pathways

The action of 7-Ketolithocholic Methyl Ester affects the bile acid biosynthesis pathway . In this pathway, CDCA is converted into 7-KLCA by the action of 7α-HSDH . This conversion is a key step in the biosynthesis of UDCA, a secondary bile acid that has significant medicinal value .

Pharmacokinetics

It’s known that the compound can be efficiently biosynthesized with a substrate loading of 100 mm, resulting in a 99% yield of 7-klca at 2 hours . This suggests that the compound has good bioavailability.

Result of Action

The action of 7-Ketolithocholic Methyl Ester results in the production of 7-KLCA, an important intermediate in the synthesis of UDCA . UDCA is a clinically important drug used for the treatment of various diseases such as primary biliary cirrhosis, primary sclerosing cholangitis, gallstones, viral hepatitis, alcoholic fatty liver disease, non-alcoholic fatty liver disease, and rectal cancer .

Action Environment

The action of 7-Ketolithocholic Methyl Ester is influenced by environmental factors such as the presence of aprotic solvents and electric current . For instance, the compound undergoes electrochemical stereoselective reduction in aprotic solvents to produce UDCA . The structure of the solvent and the presence of electric current can affect the reaction . Furthermore, the compound shows enhanced tolerance in the presence of high concentrations of substrate .

属性

IUPAC Name |

methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-20,23,26H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBYYFMYNRYPPC-YLOOLPOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101258388 | |

| Record name | Methyl (3α,5β)-3-hydroxy-7-oxocholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10538-59-7 | |

| Record name | Methyl (3α,5β)-3-hydroxy-7-oxocholan-24-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10538-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3α,5β)-3-hydroxy-7-oxocholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)